![molecular formula C10H9BrFN3O B13443049 {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Bromofluorophenyl Group: The bromofluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromofluorophenyl halide with the triazole intermediate.
Addition of the Methanol Moiety: The final step involves the addition of a methanol group to the triazole derivative, which can be achieved through a reduction reaction using a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the bromofluorophenyl group to yield various reduced derivatives.
Substitution: The triazole ring and the bromofluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium azide and alkyl halides are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced derivatives of the bromofluorophenyl group.
Substitution: Functionalized triazole derivatives with various substituents.
科学的研究の応用
Chemistry
In chemistry, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further investigation in these areas.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The bromofluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanol moiety can participate in hydrogen bonding, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methane
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethanol
- {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propanol
Uniqueness
Compared to similar compounds, {1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol stands out due to the presence of the methanol moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the bromofluorophenyl group and the triazole ring also imparts unique properties that can be leveraged in various applications.
特性
分子式 |
C10H9BrFN3O |
|---|---|
分子量 |
286.10 g/mol |
IUPAC名 |
[1-[(3-bromo-4-fluorophenyl)methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C10H9BrFN3O/c11-9-3-7(1-2-10(9)12)4-15-5-8(6-16)13-14-15/h1-3,5,16H,4,6H2 |
InChIキー |
YGWVZNKYVCBUQX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN2C=C(N=N2)CO)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


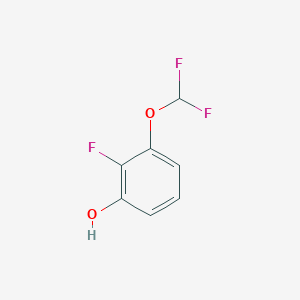
![[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate](/img/structure/B13442970.png)

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)


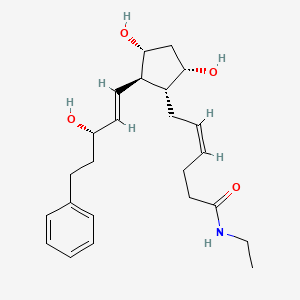

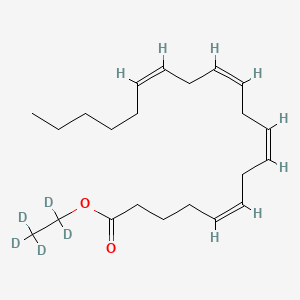
![[2]-Gingerdione](/img/structure/B13443019.png)
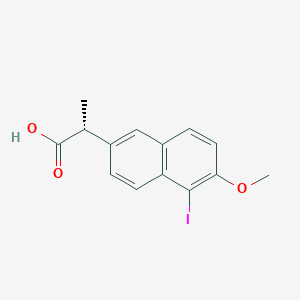
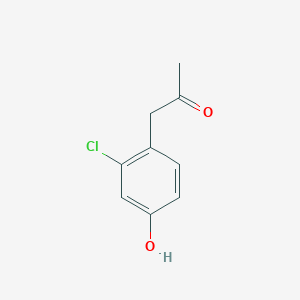

![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
